1-(2-Chloro-5-hydroxyphenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloro-5-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5(10)7-4-6(11)2-3-8(7)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNYFHXIRJVPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499274 | |
| Record name | 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58020-38-5 | |
| Record name | 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of 1 2 Chloro 5 Hydroxyphenyl Ethanone
Established Synthetic Routes to 1-(2-Chloro-5-hydroxyphenyl)ethanone
Two classical named reactions form the bedrock of synthetic approaches to hydroxyaryl ketones: the Fries rearrangement and the Friedel-Crafts acylation. An alternative established route involves the direct, regioselective halogenation of a pre-existing hydroxyacetophenone.
One plausible pathway to this compound is the direct electrophilic chlorination of 3-hydroxyacetophenone. ontosight.ai In this scenario, the existing hydroxyl and acetyl groups on the benzene (B151609) ring direct the position of the incoming chloro substituent.
Another widely used method for preparing hydroxyaryl ketones is the Fries rearrangement, which converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst. byjus.comwikipedia.org While powerful, this reaction's success in producing the desired isomer is highly dependent on the substitution pattern of the starting ester. For instance, the rearrangement of 3-chlorophenyl acetate (B1210297) yields 4-chloro-2-hydroxy-acetophenone as the major product, demonstrating the regiochemical challenges inherent in this method. researchgate.net
The outcome of these synthetic routes is governed by the electronic and steric effects of the substituents on the aromatic ring.
In the electrophilic chlorination of 3-hydroxyacetophenone , the regioselectivity is a result of the combined directing effects of the hydroxyl (-OH) and acetyl (-COCH₃) groups. ontosight.ai
Hydroxyl Group (-OH): As a strongly activating, ortho, para-directing group, it increases the electron density at the C2, C4, and C6 positions, making them more susceptible to electrophilic attack.
Acetyl Group (-COCH₃): This is a deactivating, meta-directing group, which withdraws electron density from the ring and directs incoming electrophiles to the C5 position.
The powerful activating and directing effect of the hydroxyl group typically dominates. Therefore, chlorination is expected to occur preferentially at the positions ortho or para to the -OH group. Substitution at the C2 position, which is ortho to the hydroxyl group and meta to the acetyl group, would yield the target compound, this compound. However, competing substitution at other activated positions (C4, C6) can lead to a mixture of isomers, necessitating careful control of reaction conditions. iu.edu
In the Fries rearrangement , the acyl group of a phenolic ester migrates to the ortho or para position of the ring. byjus.comaakash.ac.in The regioselectivity is influenced by factors such as temperature and the solvent used. Lower temperatures tend to favor the formation of the para-substituted product, while higher temperatures favor the ortho-isomer. byjus.com The presence of other substituents, like a chloro group on the starting ester, further complicates the regiochemical outcome, often leading to a mixture of products. researchgate.net
Optimizing reaction parameters is crucial for maximizing the yield of the desired product and minimizing the formation of unwanted byproducts. Key variables include the choice of catalyst, solvent, temperature, and reaction time.
For Lewis acid-catalyzed reactions like the Fries rearrangement, the choice and amount of catalyst are critical. Traditional catalysts include aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄). organic-chemistry.org The reaction temperature significantly influences the ratio of ortho to para isomers. byjus.com
Below is a table summarizing typical parameters that are optimized for related hydroxyacetophenone syntheses.
| Parameter | Condition | Typical Effect on Reaction | Reference |
|---|---|---|---|
| Catalyst | Lewis Acids (e.g., AlCl₃, FeCl₃) | Activates the electrophile (acylium ion or chloronium ion). Stoichiometric amounts are often required. | organic-chemistry.orgbyjus.com |
| Temperature | Low vs. High | Affects the regioselectivity (ortho vs. para product ratio) in Fries rearrangements. Higher temperatures often favor the thermodynamically stable ortho product. | byjus.com |
| Solvent | Polar vs. Non-polar | Can influence isomer distribution. Non-polar solvents may favor ortho substitution, while polar solvents can favor para products in Fries rearrangements. | byjus.com |
| Reaction Time | Variable | Must be optimized to ensure complete conversion without promoting side reactions or product decomposition. | googleapis.com |
Novel Synthetic Approaches and Catalyst Development
Modern synthetic chemistry places a strong emphasis on developing more efficient, selective, and environmentally friendly methodologies. This has led to significant innovations in the synthesis of compounds like this compound.
The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net In the context of synthesizing hydroxyacetophenones, this involves replacing hazardous reagents and solvents with safer alternatives.
Traditional Friedel-Crafts and Fries reactions often require stoichiometric amounts of corrosive and water-sensitive Lewis acids like AlCl₃, which generate large volumes of hazardous waste during aqueous workup. jocpr.com Research has focused on developing reusable, solid acid catalysts that are more environmentally benign. rsc.org
Heterogeneous Catalysts: Materials such as zeolites, clays, metal oxides, and sulfated zirconia have been explored as recyclable catalysts for Friedel-Crafts acylations. rsc.orgroutledge.com
Brønsted Acids: Strong, biodegradable acids like p-toluenesulfonic acid (PTSA) have been used as effective, eco-friendly catalysts for the Fries rearrangement, sometimes under solvent-free conditions. jocpr.comjocpr.com
Ionic Liquids: Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, can function as both a green solvent and a reusable catalyst for Friedel-Crafts acylations, often enhanced by microwave irradiation. researchgate.net
Mechanochemistry: The use of ball milling or twin-screw extrusion for the Fries rearrangement represents a solvent-free approach that can reduce reaction times and alter product isomer ratios. nih.gov
Achieving high regioselectivity is a primary challenge in the synthesis of polysubstituted aromatic compounds. Novel strategies focus on directing the reaction to yield a single, desired isomer. For Friedel-Crafts type reactions, regioselectivity can be controlled by carefully choosing the starting materials and catalysts. The stability of the intermediate carbocation (sigma complex) plays a key role; attack at the position that leads to the most resonance-stabilized intermediate is favored. echemi.com In complex molecules, protecting groups can be employed to block certain reactive sites, thereby directing acylation or halogenation to a specific, unblocked position. nih.gov The development of catalysts that can control regioselectivity through steric or electronic interactions with the substrate is an active area of research. sigmaaldrich.com
Reaction Mechanism Elucidation for the Formation of this compound
Understanding the reaction mechanism is fundamental to controlling the synthesis. The formation of this compound via established routes proceeds through well-studied electrophilic aromatic substitution pathways.
Mechanism of Electrophilic Aromatic Chlorination: This reaction involves the substitution of a hydrogen atom on the aromatic ring of 3-hydroxyacetophenone with an electrophilic chlorine species. masterorganicchemistry.comwikipedia.org
Generation of the Electrophile: A Lewis acid catalyst, such as AlCl₃ or FeCl₃, reacts with molecular chlorine (Cl₂) to form a highly electrophilic complex, which weakens the Cl-Cl bond and generates a potent electrophile, often represented as Cl⁺. byjus.comjove.com
Formation of the Sigma Complex (Arenium Ion): The π-electron system of the 3-hydroxyacetophenone ring acts as a nucleophile, attacking the electrophilic chlorine. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.com
Deprotonation and Restoration of Aromaticity: A weak base, such as the [AlCl₄]⁻ formed in the first step, removes a proton from the sp³-hybridized carbon of the sigma complex. This step restores the aromatic π-system and yields the final product, this compound, along with regenerating the catalyst and forming HCl. byjus.commasterorganicchemistry.com
Mechanism of the Fries Rearrangement: The mechanism of the Fries rearrangement is more complex and can proceed through either an intermolecular or intramolecular pathway. wikipedia.org
Complexation with Lewis Acid: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the phenolic ester. This oxygen is more electron-rich and a better Lewis base than the phenolic oxygen. byjus.comwikipedia.org
Formation of Acylium Ion: This coordination polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond. This generates a free, resonance-stabilized acylium ion (R-C=O⁺) and an aluminum phenoxide complex. byjus.com
Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring of the phenoxide in a manner analogous to a Friedel-Crafts acylation. This attack occurs at the ortho or para positions to generate a sigma complex. wikipedia.org
Deprotonation and Hydrolysis: Subsequent deprotonation restores the aromaticity of the ring. A final aqueous workup step hydrolyzes the aluminum complex to liberate the final hydroxyaryl ketone product. organic-chemistry.org
Reactivity and Mechanistic Studies of 1 2 Chloro 5 Hydroxyphenyl Ethanone
Electrophilic Aromatic Substitution Reactions on the Hydroxyphenyl Ring
The hydroxyphenyl ring of 1-(2-chloro-5-hydroxyphenyl)ethanone is activated towards electrophilic aromatic substitution due to the presence of the hydroxyl (-OH) group, which is a potent activating group and an ortho-, para-director. Conversely, the acetyl (-COCH₃) and chloro (-Cl) groups are deactivating and meta-directing (with the chloro group also exhibiting weak ortho-, para-directing effects due to its lone pairs). The regiochemical outcome of electrophilic substitution reactions is therefore determined by the interplay of these directing effects.
Key Research Findings:
Nitration: Under standard nitrating conditions (e.g., HNO₃/H₂SO₄), the hydroxyl group directs the incoming nitro group primarily to the positions ortho and para to it. Given that the para position is occupied by the acetyl group, and one ortho position is blocked by the chlorine atom, the primary site of nitration is expected to be the carbon atom ortho to the hydroxyl group and meta to the acetyl group.
Halogenation: Similar to nitration, halogenation (e.g., with Br₂ in a suitable solvent) is anticipated to occur at the positions activated by the hydroxyl group. The steric hindrance from the adjacent chloro and acetyl groups would likely influence the distribution of ortho- and para-halogenated products.
Sulfonation and Friedel-Crafts Reactions: These reactions are also governed by the directing effects of the existing substituents. The strong activation by the hydroxyl group facilitates these substitutions, with the regioselectivity being a balance between electronic activation and steric hindrance.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-(2-Chloro-5-hydroxy-4-nitrophenyl)ethanone |
| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-2-chloro-5-hydroxyphenyl)ethanone |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at the position ortho to the hydroxyl group |
Nucleophilic Additions and Substitutions Involving the Carbonyl Group
The carbonyl group of the acetyl moiety is susceptible to nucleophilic attack. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
Detailed Research Findings:
Reduction: The carbonyl group can be readily reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) to the carbonyl carbon results in the formation of tertiary alcohols.
Wittig Reaction: The carbonyl group can be converted to an alkene through the Wittig reaction, which involves the use of a phosphorus ylide.
Reductive Amination: In the presence of an amine and a reducing agent (e.g., NaBH₃CN), the carbonyl group can undergo reductive amination to form a secondary or tertiary amine.
Halogen Atom Reactivity in the Chlorophenyl Moiety
The chlorine atom attached to the aromatic ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, its reactivity can be enhanced in the presence of strong electron-withdrawing groups or through transition-metal-catalyzed cross-coupling reactions.
Research on Halogen Reactivity:
Nucleophilic Aromatic Substitution: Due to the presence of the deactivating acetyl group, nucleophilic aromatic substitution of the chlorine atom would require harsh reaction conditions (high temperature and pressure) and a strong nucleophile.
Cross-Coupling Reactions: The chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki Coupling | Boronic acid (R-B(OH)₂) | Pd(PPh₃)₄, base | Aryl-substituted hydroxyphenylethanone |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | Alkenyl-substituted hydroxyphenylethanone |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, phosphine (B1218219) ligand, base | Amino-substituted hydroxyphenylethanone |
Phenolic Hydroxyl Group Functionalization
The phenolic hydroxyl group is acidic and can be readily functionalized through various reactions, which is useful for protecting the hydroxyl group or for introducing new functionalities.
Common Functionalization Reactions:
Etherification (Williamson Ether Synthesis): Treatment with a base (e.g., NaH or K₂CO₃) to form the phenoxide, followed by reaction with an alkyl halide (R-X), yields an ether.
Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form esters.
Advanced Mechanistic Investigations via Kinetic Isotope Effects and Spectroscopic Intermediates
To date, specific mechanistic studies employing kinetic isotope effects (KIEs) for reactions involving this compound are not extensively reported in the literature. However, the principles of KIEs can be applied to understand the rate-determining steps of its reactions. For instance, a deuterium (B1214612) KIE (kH/kD > 1) in electrophilic aromatic substitution would suggest that the C-H bond cleavage is part of the rate-determining step.
Similarly, the detection of reaction intermediates through spectroscopic techniques like NMR, IR, and mass spectrometry would provide valuable insights into the reaction pathways. For example, the formation of a Wheland intermediate (a resonance-stabilized carbocation) in electrophilic aromatic substitution could be potentially observed under specific conditions. Computational studies, such as Density Functional Theory (DFT) calculations, could also be employed to model reaction pathways and transition states, further elucidating the mechanistic details of the reactivity of this compound.
Derivatization and Analog Design Strategies for 1 2 Chloro 5 Hydroxyphenyl Ethanone
Synthesis of Structurally Modified Analogs of 1-(2-Chloro-5-hydroxyphenyl)ethanone
The synthesis of structurally modified analogs of this compound involves a variety of chemical transformations targeting its key functional groups: the acetyl group, the chlorine atom, the hydroxyl group, and the aromatic ring itself.
The acetyl group of this compound is a versatile handle for a range of chemical modifications, allowing for the introduction of diverse structural motifs. ichem.md
One of the most common transformations of the acetyl group is its use in condensation reactions to form larger, more complex molecules. For instance, the Claisen-Schmidt condensation of acetophenones with aromatic aldehydes yields chalcones, which are precursors to flavonoids and other biologically significant molecules. researchgate.netjchemrev.comnih.gov This reaction typically proceeds in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. jchemrev.com The resulting α,β-unsaturated ketone system in chalcones can be further modified.
Another significant derivatization pathway involves the reaction of the acetyl group to form heterocyclic structures. For example, acetophenones can serve as starting materials for the synthesis of pyrazoles. galchimia.comselectscience.netbiotech-spain.com This is often achieved by first converting the acetophenone (B1666503) into an intermediate like a chalcone (B49325) or an enaminone, which then undergoes cyclization with hydrazine (B178648) hydrate (B1144303) or its derivatives. rjptonline.orgnih.gov
Furthermore, the methyl part of the acetyl group can be halogenated, typically brominated, to produce α-haloacetophenones. ichem.md These α-haloacetophenones are valuable intermediates for further nucleophilic substitution reactions.
Alkylation and acylation of the enamine derived from acetophenone are also viable strategies for modifying the acetyl group, leading to the introduction of various alkyl or acyl chains. vaia.com
Table 1: Examples of Reactions for the Modification of the Acetyl Group in Acetophenones
| Reaction Type | Reagents and Conditions | Product Type |
| Claisen-Schmidt Condensation | Aromatic aldehyde, NaOH or KOH in ethanol | Chalcone |
| Pyrazole Synthesis | Hydrazine hydrate, often via a chalcone intermediate | Pyrazole |
| α-Halogenation | Bromine or N-bromosuccinimide | α-Bromoacetophenone |
| Enamine Alkylation/Acylation | Secondary amine to form enamine, followed by alkyl halide or acyl chloride | α-Substituted acetophenone |
Modifying the halogen substituent on the aromatic ring of this compound can significantly influence its electronic properties and steric profile. This includes changing the position of the chlorine atom or replacing it with other halogens like bromine or fluorine.
The synthesis of different isomers, such as 1-(5-chloro-2-hydroxyphenyl)ethanone or 1-(3-chloro-5-hydroxyphenyl)ethanone, can be achieved through various synthetic routes, often starting from the corresponding substituted phenols. chemicalbook.comnih.gov For instance, the Fries rearrangement of a substituted phenyl acetate (B1210297) can yield hydroxyacetophenone isomers. chemicalbook.com
The introduction of different halogens can be accomplished through electrophilic aromatic substitution reactions on the parent 3-hydroxyphenylethanone, though careful control of reaction conditions is necessary to achieve the desired regioselectivity. Alternatively, the synthesis can start from appropriately halogenated precursors. The choice of halogenating agent, such as sulfuryl chloride for chlorination, can be crucial. googleapis.com
Table 2: Examples of Halogenated Hydroxyacetophenone Analogs
| Compound Name | CAS Number | Key Structural Difference |
| 1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4 | Isomeric position of chloro and hydroxyl groups |
| 1-(2-Chloro-6-hydroxyphenyl)ethanone | 55736-04-4 | Isomeric position of chloro and hydroxyl groups |
| 1-(3-Chloro-4-hydroxyphenyl)ethanone | 2892-29-7 | Isomeric position of chloro and hydroxyl groups |
| 1-(5-Bromo-2-hydroxyphenyl)ethanone | - | Bromine instead of chlorine |
| 1-(5-Fluoro-2-hydroxyphenyl)ethanone | - | Fluorine instead of chlorine |
Etherification can be achieved by reacting the hydroxyl group with alkyl halides in the presence of a base. This converts the phenol (B47542) into an ether, masking the acidic proton and increasing lipophilicity. Methylation is a common example of this transformation.
Esterification involves the reaction of the hydroxyl group with acyl chlorides or carboxylic anhydrides, typically in the presence of a base or an acid catalyst. This transformation yields a phenyl ester, which can act as a prodrug that is later hydrolyzed in vivo to release the active phenolic compound.
The introduction of additional substituents on the aromatic ring of this compound can profoundly impact its reactivity and properties. The existing hydroxyl and chloro groups direct the position of further electrophilic aromatic substitution. lumenlearning.com
The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. libretexts.orgmsu.edulibretexts.org The chlorine atom, while deactivating due to its inductive electron-withdrawing effect, is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.orgmsu.edulibretexts.org
The interplay of these two existing substituents will govern the regioselectivity of further reactions. For instance, in electrophilic aromatic substitution reactions, the incoming electrophile will preferentially add to the positions that are ortho or para to the strongly activating hydroxyl group and are not sterically hindered.
Common electrophilic aromatic substitution reactions that can be employed to introduce new substituents include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. ucla.edualfa-chemistry.com
Strategies for Constructing Libraries of this compound Derivatives
The construction of chemical libraries of this compound derivatives is a powerful approach for systematically exploring the structure-activity relationships of this class of compounds. Combinatorial chemistry and parallel synthesis are key strategies employed for this purpose. nih.gov
In a combinatorial approach, a core scaffold, such as this compound, is systematically decorated with a variety of building blocks at different points of diversity. For example, a library could be generated by reacting the core molecule with a diverse set of aldehydes to create a library of chalcones, or with various amines after converting the acetyl group to a reactive intermediate.
Solid-phase synthesis can be a particularly effective technique for building such libraries, as it simplifies the purification of intermediates and the final products. nih.govrsc.org In this approach, the core molecule is attached to a solid support, and subsequent reactions are carried out in a stepwise manner.
Diversity-oriented synthesis (DOS) is another strategy that can be employed to generate a library of structurally diverse and complex molecules starting from a common building block like an amino acetophenone. nih.gov
Structure-Activity Relationship (SAR) Studies: Theoretical Frameworks and Design Principles for this compound Analogs
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound analogs influences their biological activity. These studies aim to identify the key structural features, or pharmacophores, that are responsible for the desired activity and to guide the design of more potent and selective compounds.
The general principles of SAR involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. For this compound analogs, this would involve exploring the effects of:
Modifications to the acetyl group: For example, in a series of chalcone derivatives, the nature and position of substituents on the second aromatic ring introduced through the Claisen-Schmidt condensation can significantly impact activity.
Alterations to the halogen: Changing the type of halogen (e.g., F, Cl, Br, I) or its position on the aromatic ring can affect both the electronic and steric properties of the molecule, which in turn can influence its interaction with a biological target.
Functionalization of the hydroxyl group: Converting the hydroxyl group to an ether or an ester can modulate the compound's pharmacokinetic properties, such as its ability to cross cell membranes.
By systematically synthesizing and testing a library of analogs, researchers can build a qualitative or quantitative SAR model. This model can then be used to predict the activity of new, untested compounds and to guide the design of future generations of analogs with improved properties. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can also be employed to rationalize the observed SAR and to aid in the design of new compounds.
Spectroscopic and Advanced Analytical Characterization Techniques for 1 2 Chloro 5 Hydroxyphenyl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would be instrumental in confirming the structure of 1-(2-Chloro-5-hydroxyphenyl)ethanone.
¹H NMR Spectroscopy: This technique would identify the number of chemically non-equivalent protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons of the ethanone (B97240) group. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants would reveal the substitution pattern on the phenyl ring.
¹³C NMR Spectroscopy: This method would provide information on the number of chemically distinct carbon atoms and their chemical environment (e.g., aromatic, carbonyl, methyl). The spectrum would be expected to show unique signals for the carbonyl carbon, the methyl carbon, and the six carbons of the phenyl ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive and not based on published experimental data.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.5 | Multiplet |
| Hydroxyl-OH | 5.0 - 6.0 | Singlet (broad) |
| Methyl-CH₃ | 2.5 - 2.7 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and not based on published experimental data.)
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | 195 - 205 |
| Aromatic C-Cl | 125 - 135 |
| Aromatic C-OH | 150 - 160 |
| Aromatic C-H | 115 - 130 |
| Aromatic C (quaternary) | 130 - 140 |
| Methyl CH₃ | 25 - 35 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry would confirm its elemental composition.
The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. For instance, the loss of a methyl group (CH₃•, 15 Da) or an acetyl group (CH₃CO•, 43 Da) from the molecular ion are common fragmentation pathways for acetophenones. The presence of a chlorine atom would also be indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and chlorine-containing fragment ions, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.
A review of the scientific literature did not yield a published experimental mass spectrum or a detailed fragmentation analysis for this compound.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: This table is predictive and not based on published experimental data.)
| Fragment Ion | m/z (for ³⁵Cl) | Possible Neutral Loss |
| [M]+• | 170 | - |
| [M - CH₃]+ | 155 | CH₃• |
| [M - COCH₃]+ | 127 | CH₃CO• |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, the aromatic carbon-carbon (C=C) bonds, and the carbon-chlorine (C-Cl) bond. The O-H stretching vibration would likely appear as a broad band, while the C=O stretch would be a strong, sharp band.
Raman Spectroscopy: Raman spectroscopy would also provide information about these functional groups. The C=O and aromatic ring vibrations are typically strong in the Raman spectrum.
Specific experimental IR and Raman spectra for this compound are not widely available in the surveyed scientific literature.
Table 4: Predicted Characteristic Infrared Absorption Bands for this compound (Note: This table is predictive and not based on published experimental data.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |
| Carbonyl (C=O) | C=O stretch | 1670 - 1690 |
| Aromatic (C=C) | C=C stretch | 1450 - 1600 |
| C-Cl | C-Cl stretch | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring and carbonyl group in this compound. The UV-Vis spectrum would be expected to show absorption bands corresponding to π→π* and n→π* transitions. The position and intensity of these bands are influenced by the substituents on the aromatic ring and the solvent used for analysis.
Detailed experimental UV-Vis spectroscopic data, including absorption maxima (λmax) and molar absorptivity values for this compound, are not reported in the readily accessible scientific literature.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide definitive information about its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would unambiguously confirm the substitution pattern on the phenyl ring.
A search of crystallographic databases and the broader scientific literature did not reveal any published crystal structure for this compound.
Computational Chemistry and Molecular Modeling of 1 2 Chloro 5 Hydroxyphenyl Ethanone
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and predicting the reactivity of 1-(2-Chloro-5-hydroxyphenyl)ethanone. These calculations solve approximations of the Schrödinger equation to determine the molecule's ground-state geometry and electronic properties.
DFT studies, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or cc-pVDZ, can accurately predict molecular geometries, including bond lengths and angles. researchgate.netniscpr.res.in For this compound, a key structural feature is the intramolecular hydrogen bond that can form between the phenolic hydroxyl group and the carbonyl oxygen, which significantly influences the planarity and stability of the molecule. researchgate.net
Analysis of the electronic properties provides further insights. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify regions susceptible to nucleophilic and electrophilic attack. niscpr.res.in The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. Mulliken charge distribution analysis can reveal the partial charges on each atom, confirming the hybridization states and helping to understand the molecule's polarity and reactive sites. researchgate.net
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability; localized on the phenyl ring and hydroxyl group. |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability; localized on the acetyl group and chloro-substituted carbon. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Reflects chemical reactivity and kinetic stability. |
| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule. |
| Mulliken Charge on Carbonyl O | -0.55 e | Highlights a nucleophilic region. |
| Mulliken Charge on Carbonyl C | +0.48 e | Highlights an electrophilic region. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While QM calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and interactions with its environment.
For this compound, a key area of study is the rotation around the single bond connecting the acetyl group to the phenyl ring. MD simulations can determine the energy barriers to this rotation and identify the most stable conformations. researchgate.net These simulations confirm that the planar conformer, stabilized by the intramolecular hydrogen bond, is the most populated state in solution. researchgate.net
| Contact Type | Typical Contribution (%) | Nature of Interaction |
|---|---|---|
| H···H | ~30-35% | van der Waals forces, dispersion. nih.gov |
| C···H / H···C | ~20-25% | Weak hydrogen bonding, van der Waals. nih.gov |
| O···H / H···O | ~10-25% | Strong hydrogen bonding. nih.govnih.gov |
| Cl···H / H···Cl | ~15-20% | Halogen bonding, dipole-dipole interactions. nih.gov |
| C···C | ~5-10% | π-π stacking interactions. nih.gov |
Docking Studies and Pharmacophore Modeling: Theoretical Basis for Ligand-Target Interactions
In the context of drug discovery, molecular docking and pharmacophore modeling are essential computational techniques for predicting how a ligand like this compound or its derivatives might interact with a biological target, such as an enzyme or receptor.
Molecular docking simulations place a ligand into the binding site of a target protein and calculate a "docking score," which estimates the binding affinity. researchgate.net For derivatives of this compound, docking studies could be performed against various targets to explore potential biological activities. The simulation identifies the most favorable binding pose and highlights key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's amino acid residues. researchgate.net
Pharmacophore modeling takes a different approach. A pharmacophore is an abstract representation of the molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. acs.org A model can be generated based on a set of known active molecules. acs.org This model can then be used to screen large virtual libraries for new compounds that possess the required features, including novel derivatives of this compound, thereby guiding synthetic efforts toward more promising candidates. acs.org
| Molecular Docking Example | Pharmacophore Modeling Example | ||
|---|---|---|---|
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Pharmacophore Feature | Description |
| Kinase X (e.g., 2ZCO) | -6.5 | Hydrogen Bond Donor (HBD) | The phenolic hydroxyl group. |
| Protease Y (e.g., 4H8E) | -7.2 | Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen atom. |
| HDAC Z (e.g., 1T69) | -5.9 | Aromatic Ring (AR) | The substituted phenyl ring. |
| Hydrophobic (HY) | The methyl group of the acetyl moiety. |
QSAR (Quantitative Structure-Activity Relationship) Modeling: Theoretical Development and Application to this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. chalcogen.ro The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the changes in their observed biological effects.
The development of a QSAR model involves several steps. First, a dataset of structurally related compounds, such as a series of this compound derivatives with varying substituents, is required, along with their experimentally measured biological activities (e.g., IC₅₀ values). nih.gov Next, a wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Electronic descriptors: Derived from QM calculations (e.g., HOMO/LUMO energies, partial charges). chalcogen.ro
Physicochemical descriptors: Related to properties like lipophilicity (LogP) and molar refractivity (MR). researchgate.net
Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links a selection of these descriptors to the biological activity. chalcogen.roresearchgate.net The predictive power of the resulting model is rigorously tested through internal and external validation techniques, such as cross-validation. chalcogen.ronih.gov
For this compound, a QSAR study on its derivatives could identify the key structural features that enhance a specific biological activity. The resulting model could predict the activity of newly designed, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process. researchgate.net
| Descriptor Class | Example Descriptor | Information Encoded |
|---|---|---|
| Physicochemical | LogP | Lipophilicity/hydrophobicity. |
| Electronic | HOMO Energy | Electron-donating ability. |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |
| Topological | Wiener Index | Molecular branching and compactness. |
| Quantum Chemical | Dipole Moment | Overall molecular polarity. |
Theoretical Frameworks of Biological Activity and Receptor Interactions for 1 2 Chloro 5 Hydroxyphenyl Ethanone and Its Derivatives
In Silico Predictions of Potential Biological Targets and Pathways
In silico target prediction represents a crucial first step in drug discovery, utilizing computational methods to identify potential protein targets for a small molecule. nih.govresearchgate.net These approaches can be broadly categorized into ligand-based and structure-based methods. Ligand-based methods rely on the principle that structurally similar molecules often bind to similar targets, using chemical similarity searching or machine learning models trained on known ligand-target data. nih.govcreative-biolabs.com Structure-based methods, such as inverse or reverse docking, screen a small molecule against a large database of 3D protein structures to identify those with the highest predicted binding affinity. nih.gov
For 1-(2-Chloro-5-hydroxyphenyl)ethanone and its derivatives, these computational techniques can generate hypotheses about their biological roles. While direct in silico screening results for the parent compound are not extensively published, studies on closely related structures provide valuable insights into its potential targets.
A significant predicted pathway for derivatives of hydroxylated and chlorinated acetophenones is the Keap1-Nrf2 antioxidant response pathway. nih.gov The Kelch-like ECH-associated protein 1 (Keap1) is a key regulator of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that controls the expression of numerous antioxidant and cytoprotective genes. mdpi.com Under conditions of oxidative stress, Nrf2 dissociates from Keap1 and activates the antioxidant response element (ARE). nih.govmdpi.com Small molecules that can disrupt the Keap1-Nrf2 protein-protein interaction are of significant therapeutic interest for diseases related to oxidative stress. nih.govtbzmed.ac.ir In silico studies on chloro-substituted hydroxychalcones and hydroxyflavanones derived from 2,5-dihydroxyacetophenone have identified Keap1 as a potential molecular target. nih.gov Molecular docking simulations predicted that these derivatives could bind to the Nrf2-binding site of Keap1, suggesting a role as potential activators of the Nrf2 antioxidant pathway. nih.gov
Beyond this pathway, the acetophenone (B1666503) scaffold is a common feature in molecules designed to target a variety of enzymes. For instance, derivatives of acetophenone have been computationally evaluated as inhibitors of enzymes crucial for microbial survival, such as enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial cell wall biosynthesis pathway. nih.gov Therefore, it is plausible that this compound could serve as a precursor for derivatives targeting bacterial or fungal enzymes.
Ligand Design Principles Based on Structural Features of this compound
Structure-based ligand design aims to create molecules with improved affinity and selectivity for a specific biological target by leveraging knowledge of its three-dimensional structure. ethernet.edu.etdrugdesign.org The chemical architecture of this compound offers several key features that can be exploited in ligand design.
The core structure consists of:
A Phenyl Ring: This aromatic ring provides a rigid scaffold and can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a receptor's binding pocket.
A Hydroxyl Group (-OH): Located at the C5 position, this phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions that anchor the ligand within the binding site.
An Acetyl Group (-C(O)CH₃): The carbonyl oxygen of the acetyl group is a strong hydrogen bond acceptor. The methyl group can engage in van der Waals or hydrophobic interactions. This group also serves as a synthetic handle for elaboration into more complex structures, such as chalcones or triazoles. nih.govpsu.edu
A Chlorine Atom (-Cl): Positioned at the C2 position, the chlorine atom influences the molecule's electronic properties and lipophilicity. It can participate in halogen bonding—a non-covalent interaction between a halogen atom and a nucleophilic site—which is increasingly recognized as an important factor in ligand-receptor binding. researchgate.net
Ligand design principles would involve modifying or building upon this scaffold. For example, in designing inhibitors for the Keap1-Nrf2 interaction, the acetophenone moiety can be used as a starting point for an Aldol condensation reaction to synthesize chalcone (B49325) derivatives. nih.gov This extends the molecule, allowing it to potentially form more extensive interactions across the binding site. Further cyclization of these chalcones can yield flavanones, introducing different three-dimensional shapes and interaction possibilities. nih.gov The strategic placement of chloro and hydroxyl groups on the phenyl rings is critical, as these substituents are predicted to form key hydrogen and halogen bonds with the target protein. nih.gov
Mechanistic Hypotheses for Molecular Interactions
Based on its structural features, several mechanistic hypotheses can be proposed for the molecular interactions of this compound and its derivatives with protein targets. These interactions are primarily non-covalent and are the basis for molecular recognition and binding affinity.
Hydrogen Bonding: The phenolic hydroxyl group and the carbonyl oxygen are prime sites for hydrogen bonding. Within a protein binding pocket, these groups could interact with the side chains of polar amino acids such as Serine, Threonine, Arginine, and Glutamine, or with the peptide backbone. researchgate.net For example, in the binding of inhibitors to the Keap1 Kelch domain, hydrogen bonds with residues like ARG415 and SER555 have been shown to be critical for affinity. researchgate.net
Hydrophobic Interactions: The phenyl ring and the acetyl methyl group can form favorable hydrophobic interactions with nonpolar amino acid residues like Leucine, Isoleucine, Valine, and Phenylalanine. These interactions are driven by the displacement of ordered water molecules from the binding site, which is entropically favorable.
π-π Stacking: The aromatic phenyl ring can stack against the aromatic rings of Phenylalanine, Tyrosine, or Tryptophan residues in the target protein, leading to stabilizing π-π interactions.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-dense atoms like oxygen (from carbonyl groups or hydroxyl groups on amino acid side chains) or sulfur (from methionine). This type of interaction can be highly directional and contribute significantly to binding affinity and selectivity. researchgate.net
Computational studies on derivatives of similar acetophenones confirm these hypotheses. Molecular docking of chloro-substituted hydroxychalcones into the Keap1 binding site predicted key hydrogen bonds between the hydroxyl groups of the ligand and amino acid residues within the pocket, anchoring the molecule for effective interaction. nih.gov
Theoretical Evaluation of Receptor Binding Modalities
Molecular docking is the primary computational technique used to theoretically evaluate the binding of a ligand to a receptor. nih.govresearchgate.net This process involves predicting the preferred orientation (pose) of the ligand within the receptor's binding site and estimating the strength of the interaction, typically expressed as a binding energy or docking score in kcal/mol. d-nb.info A more negative score generally indicates a more favorable predicted interaction.
The evaluation process involves several key steps:
Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of the ligand, this compound or its derivative, is generated and its energy is minimized.
Docking Simulation: A search algorithm explores various possible conformations and orientations of the ligand within a defined binding site of the receptor. researchgate.net
Scoring: A scoring function calculates the binding energy for each pose, considering factors like hydrogen bonds, electrostatic interactions, van der Waals forces, and solvation effects. nih.gov
Analysis of Results: The top-ranked poses are analyzed to identify key molecular interactions, such as specific hydrogen bonds and hydrophobic contacts, which stabilize the ligand-receptor complex. researchgate.net
This theoretical evaluation allows for the prioritization of compounds for synthesis and experimental testing. For instance, in a study investigating 2,5-dihydroxyacetophenone derivatives as potential Nrf2 activators, molecular docking was used to evaluate their binding to Keap1 (PDB ID: 2FLU). The results showed that certain derivatives achieved high docking scores, indicating strong theoretical binding affinity. The analysis of the binding poses revealed that these high scores were due to the formation of multiple hydrogen bonds with key amino acid residues in the binding pocket. nih.gov
The table below summarizes representative theoretical binding data from this study on related derivatives, illustrating how such an evaluation is presented.
| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | Reference |
|---|---|---|---|---|
| Chloro-substituted hydroxychalcone | Keap1 | -8.9 | ARG483, SER508, TYR525 | nih.gov |
| Chloro-substituted hydroxyflavanone | Keap1 | -9.5 | ARG483, SER602, TYR334 | nih.gov |
Such theoretical evaluations provide a powerful framework for understanding how a molecule like this compound could function at a molecular level, guiding the rational design of new derivatives with potentially enhanced biological activity.
Potential Applications in Advanced Chemical Synthesis and Material Science
1-(2-Chloro-5-hydroxyphenyl)ethanone as a Key Building Block in Multi-Step Syntheses
The utility of chlorinated and hydroxylated acetophenones as foundational intermediates in organic synthesis is well-established. nih.gov These molecules serve as valuable starting points for constructing more complex molecular architectures, particularly heterocyclic compounds, which are central to medicinal chemistry and materials science. This compound is a prime candidate for such synthetic endeavors.
A key reaction for acetophenone (B1666503) derivatives is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction with an aromatic aldehyde to form a chalcone (B49325). jchemrev.com Chalcones, or 1,3-diphenylprop-2-en-1-ones, are themselves crucial intermediates for synthesizing an entire class of flavonoids, including flavanones, flavones, and flavonols, through subsequent cyclization reactions. jchemrev.commdpi.com The presence of the hydroxyl and chloro substituents on the A-ring of the chalcone derived from this compound would allow for the creation of specifically functionalized flavonoids.
Furthermore, the reactivity of this compound extends to the synthesis of other important heterocyclic systems. For instance, its isomer, 1-(5-Chloro-2-hydroxyphenyl)ethanone, is known to be a precursor for the synthesis of 6-chloro-2-methyl-4H-chrome-4-one. chemicalbook.comlookchem.com This suggests a strong potential for this compound to undergo similar intramolecular cyclization reactions to yield substituted chromone (B188151) derivatives. The general reactivity of α,β-unsaturated carbonyl systems, like the chalcones derived from this starting material, allows them to be converted into a variety of five- and six-membered heterocycles such as pyrazoles, isoxazoles, and pyrimidines. jchemrev.com
| Starting Material | Key Reaction | Intermediate Product Class | Final Product Class | Potential Significance |
|---|---|---|---|---|
| This compound | Claisen-Schmidt Condensation | Chalcones | Flavonoids (Flavanones, Flavones) | Pharmaceuticals, Dyes |
| This compound | Reaction with Dimethylformamide Dimethyl Acetal (DMF-DMA) | Enaminones | Substituted Pyrimidines, Pyrazoles | Bioactive Molecules |
| This compound | Intramolecular Cyclization (e.g., Baker–Venkataraman rearrangement) | 1,3-Diketones | Chromones | Medicinal Chemistry Scaffolds |
Precursor for Advanced Organic Materials
The distinct functional groups of this compound provide multiple handles for polymerization and incorporation into advanced organic materials. The phenolic hydroxyl group can participate in reactions to form polymers such as polyesters and polyethers. Its presence also imparts antioxidant properties and can improve the thermal stability and adhesion of resulting polymers.
While specific research into polymers derived from this compound is an emerging area, the potential applications are significant. The rigid aromatic core, combined with the polar functional groups, could be exploited to create materials with tailored properties. For example, its integration into polymer backbones could lead to the development of:
High-Performance Thermoplastics: The aromatic and chloro-substituted structure could enhance thermal resistance and flame retardancy.
Functional Coatings and Adhesives: The hydroxyl group can form strong hydrogen bonds, promoting adhesion to various substrates.
Photosensitive Polymers (Photoresists): The acetophenone moiety is a known photosensitizer, suggesting potential use in photolithography and microelectronics fabrication.
Fluorescent Probes: The substituted aromatic system could serve as the basis for novel fluorescent dyes or sensors, where changes in the local environment could modulate the fluorescence properties.
| Functional Group | Potential Polymerization Reaction | Resulting Material Class | Potential Application |
|---|---|---|---|
| Hydroxyl (-OH) | Esterification, Etherification | Polyesters, Polyethers, Epoxy Resins | Coatings, Adhesives, Composites |
| Ketone (C=O) | Reductive Amination, Knoevenagel Condensation | Polyamines, Specialty Polymers | Chelating Resins, Functional Polymers |
| Aromatic Ring | Electrophilic Aromatic Substitution | Cross-linked Polymers | Thermosetting Plastics, Insulators |
Role in Catalyst Design or Ligand Development
Hydroxyacetophenones are exceptionally useful precursors for the synthesis of ligands for coordination chemistry. ymerdigital.com The ketone functional group of this compound can readily undergo a condensation reaction with a primary amine to form a Schiff base, which contains an imine (C=N) group. nih.gov The resulting Schiff base is often a multidentate ligand, where the imine nitrogen and the phenolic oxygen can simultaneously coordinate to a metal center, forming a stable chelate ring. nih.govderpharmachemica.com
The synthesis of a Schiff base from this compound and a suitable amine (e.g., an aniline, amino acid, or diamine) would produce a ligand capable of forming stable complexes with a wide range of transition metal ions, such as Cu(II), Ni(II), Co(II), and Zn(II). ymerdigital.comderpharmachemica.com Research on the closely related isomer, 1-(5-chloro-2-hydroxyphenyl)ethanone, has shown its ability to form a Schiff base that coordinates with numerous transition metals, creating complexes with high thermal stability. derpharmachemica.com
These Schiff base metal complexes are not merely of structural interest; they are often catalytically active. mdpi.com The metal center in such a complex can act as a Lewis acid, activating substrates and facilitating a variety of organic transformations. For example, Schiff base metal complexes have been successfully employed as catalysts in oxidation, reduction, and carbon-carbon bond-forming reactions, including the Claisen-Schmidt condensation itself. mdpi.com The specific electronic properties conferred by the chloro and hydroxyl substituents on the ligand backbone can be used to fine-tune the catalytic activity and selectivity of the metal complex.
| Step | Process | Description | Product |
|---|---|---|---|
| 1 | Ligand Synthesis | Condensation of this compound with a primary amine. | Schiff Base Ligand |
| 2 | Complexation | Reaction of the Schiff base ligand with a transition metal salt (e.g., CuCl₂, Ni(OAc)₂). | Schiff Base Metal Complex |
| 3 | Application | Use of the metal complex as a catalyst in an organic reaction. | Catalytically-produced Organic Molecule |
Future Directions and Emerging Research Avenues for 1 2 Chloro 5 Hydroxyphenyl Ethanone
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of 1-(2-chloro-5-hydroxyphenyl)ethanone are primed for significant advancement through the adoption of flow chemistry and automated synthesis platforms. These technologies offer substantial improvements over traditional batch processing in terms of efficiency, safety, and scalability. innovationnewsnetwork.comrsc.orgnih.gov
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, provides superior control over critical reaction parameters. rsc.orgjst.org.in Key advantages applicable to the synthesis of derivatives of this compound include:
Enhanced Heat Transfer : The high surface-area-to-volume ratio in microreactors allows for rapid and precise temperature control, mitigating the risk of thermal runaways in exothermic reactions and preventing the formation of hotspots. rsc.org
Improved Mass Transfer : Efficient mixing in flow reactors is particularly crucial for multiphase reactions, ensuring greater reaction efficiency and product consistency. rsc.org
Safety and Scalability : The small reaction volumes inherent to flow systems allow for the safe handling of reactive intermediates and hazardous reagents. nih.gov Processes optimized on a small scale can be easily scaled up by extending the operational time ("sizing up") or by running multiple reactors in parallel ("numbering up"). rsc.org
Automated synthesis platforms can be integrated with flow reactors to create a powerful system for high-throughput experimentation and library synthesis. biovanix.comcognit.ca Such platforms can automate the entire workflow, from weighing reagents and initiating reactions to purification and data logging. biovanix.comnus.edu.sg For this compound, this integrated approach would enable the rapid synthesis of a large library of analogues by systematically varying reagents that react with its hydroxyl or ketone groups. This acceleration of the hit-to-lead process is a cornerstone of modern medicinal chemistry. cognit.ca A theoretical workflow for such a platform is outlined in the table below.
| Step | Action | Technology | Benefit |
| 1. Design | A virtual library of derivatives is designed based on the this compound scaffold. | Chemoinformatics | Focuses synthesis on compounds with desired properties. |
| 2. Synthesis | Reagents are automatically dispensed and mixed in a continuous flow reactor under optimized conditions. | Automated Liquid Handling & Flow Reactor | High-throughput, precise control, enhanced safety. rsc.orgbiovanix.com |
| 3. Work-up | The product stream undergoes automated in-line extraction and purification. | In-line Separation Modules | Reduces manual labor and purification time. |
| 4. Analysis | The final products are automatically analyzed for purity and structure confirmation. | Integrated LC-MS, GC, NMR | Real-time quality control and data logging. biovanix.com |
| 5. Screening | Purified compounds are formatted for high-throughput biological screening. | Robotic Plate Handling | Accelerates discovery of bioactive molecules. |
This automated approach would dramatically accelerate the exploration of the chemical space around this compound, facilitating its development in areas such as drug discovery and materials science. innovationnewsnetwork.comchemspeed.com
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The unique electronic properties conferred by the ortho-chloro and para-hydroxyl substituents relative to the acetyl group make this compound an intriguing substrate for exploring novel and unconventional chemical transformations. Future research can move beyond classical reactions like the Fries rearrangement and Claisen-Schmidt condensations to explore modern synthetic methodologies. researchgate.netresearchgate.net
Photocatalysis represents a significant emerging avenue. The photoreduction of acetophenones to corresponding alcohols, such as 1-phenylethanol, has been demonstrated using photocatalysts like titanium dioxide (TiO₂) under UV or visible light irradiation. mdpi.comrsc.orgnih.gov Applying this technology to this compound could provide a green and efficient method for synthesizing its corresponding alcohol, a potentially valuable chiral building block. The reaction could be further optimized by exploring different sensitizing dyes to utilize visible light, enhancing the sustainability of the process. mdpi.com
Another area of exploration is the use of microwave-assisted synthesis . Microwave irradiation can significantly accelerate reaction rates and improve yields compared to conventional heating. researchgate.net For reactions involving 2'-hydroxyacetophenones, microwave-assisted methods have shown higher conversion rates and selectivity, making this an attractive technique for synthesizing derivatives of this compound more efficiently. researchgate.net
Furthermore, the reactivity of the α-carbon of the ketone can be exploited in novel ways. While classical methods involve halogenation followed by nucleophilic displacement, newer catalytic systems could be employed. acs.org For instance, enzyme-mediated reactions or the use of N-heterocyclic carbenes could offer alternative pathways for hydroxymethylation or other functionalizations at this position, providing access to α-hydroxyacetophenone derivatives under mild conditions. acs.orgnih.gov
| Transformation Type | Reagents/Conditions | Potential Product | Research Focus |
| Photocatalytic Reduction | TiO₂, Sacrificial Electron Donor, Light (UV/Visible) | 1-(2-Chloro-5-hydroxyphenyl)ethanol | Green synthesis of chiral alcohols, catalyst development. rsc.orgnih.gov |
| Microwave-Assisted Condensation | Aldehydes, Catalyst, Microwave Irradiation | Chalcone (B49325) Derivatives | Rapid synthesis, improved yields and selectivity. researchgate.net |
| Enzymatic α-Hydroxylation | Engineered Enzymes (e.g., ADH), Co-factors | 1-(2-Chloro-5-hydroxyphenyl)-2-hydroxyethan-1-one | Biocatalytic routes to acyloins, stereoselective synthesis. nih.gov |
| Cu(I)-Catalyzed Acylation | Arylzinc Intermediates, Acetoxyacetyl Chloride | α-Hydroxyacetophenone Derivatives | Versatile synthesis of complex ketones with various functional groups. acs.orgorganic-chemistry.org |
Exploring these unconventional transformations will not only expand the synthetic utility of this compound but also lead to the discovery of novel molecular structures with unique properties.
Advanced Materials Science Applications: Theoretical Considerations
The functional groups present in this compound make it a theoretically promising building block for advanced materials, particularly functional polymers. The hydroxyl group offers a site for esterification or etherification, while the ketone can participate in condensation reactions, and the aromatic ring itself can be part of a conjugated system or polymer backbone.
A primary theoretical application lies in its use as a monomer or a precursor to a monomer in polymer synthesis . Hydroxyphenyl groups are known to be useful in creating polymers with desirable characteristics such as heat resistance and specific surface properties. kpi.ua For instance, this compound could be modified to create a difunctional monomer for Friedel-Crafts polycondensation reactions, leading to linear polymers with aromatic backbones. nsf.gov The presence of the chlorine atom could impart flame-retardant properties or serve as a site for post-polymerization modification.
Furthermore, derivatives of this compound, particularly vinyl ketones, could be synthesized and subsequently polymerized. nih.gov Such poly(vinyl ketones) could exhibit liquid crystalline behavior, making them candidates for applications in optics and electronics. The specific substituents on the phenyl ring would influence the mesogenic properties of the resulting polymers. nih.gov
Theoretical studies, such as those using density functional theory (DFT), can provide insight into how the structure of this compound influences its properties as a material precursor. researchgate.netacs.org Key molecular properties affected by its substituents include:
Acidity and Hydrogen Bonding : The ortho-chloro group has a strong inductive effect, increasing the acidity of the phenolic proton. acs.org This influences its reactivity in polymerization reactions and its potential for forming hydrogen-bonded networks in the solid state.
Electronic Properties : The electron-withdrawing nature of the chlorine and acetyl groups, combined with the electron-donating hydroxyl group, creates a specific electronic profile. This profile can be theoretically modeled to predict the potential of its derivatives for use in organic electronic materials, such as organic light-emitting diodes (OLEDs).
Future research could involve computational modeling to design polymers based on this scaffold and predict their material properties, guiding subsequent synthetic efforts.
Interdisciplinary Research with Computational Biology and Chemoinformatics
The intersection of chemistry with computational biology and chemoinformatics offers powerful in silico tools to guide the exploration of this compound and its derivatives for biological applications, particularly in drug discovery. mdpi.comnih.gov This interdisciplinary approach allows for the rational design and prioritization of compounds before committing to laborious and expensive laboratory synthesis. researchgate.net
Chemoinformatics can be employed to design and analyze virtual libraries of derivatives. nih.gov Starting with the core scaffold of this compound, vast virtual libraries can be generated by adding a diverse range of substituents at its reactive sites. These libraries can then be analyzed for properties like drug-likeness, structural diversity, and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, helping to filter and select the most promising candidates for synthesis. nih.govneovarsity.org
Quantitative Structure-Activity Relationship (QSAR) modeling is a key tool for this field. For phenolic compounds, QSAR models have been successfully developed to correlate chemical structure with biological activities, such as antioxidant capacity or toxicity. jst.go.jpnih.govresearchgate.net By synthesizing a small, diverse set of derivatives of this compound and measuring their biological activity, a QSAR model could be constructed. This model, which often relies on physicochemical parameters like hydrophobicity and electronic properties, could then be used to predict the activity of other, unsynthesized compounds from the virtual library, guiding the design of more potent molecules. researchgate.netscienceopen.com
| Computational Tool | Application for this compound | Objective |
| Chemoinformatics | Generation and analysis of virtual compound libraries. | Efficiently explore chemical space and prioritize candidates. researchgate.netnih.gov |
| QSAR Modeling | Correlate structural features of derivatives with biological activity (e.g., enzyme inhibition, antioxidant activity). | Predict the activity of new compounds and guide rational design. nih.govresearchgate.net |
| Molecular Docking | Simulate the binding of derivatives to the active sites of known protein targets. | Identify potential biological targets and predict binding affinity. alliedacademies.org |
| Network Pharmacology | Analyze protein-protein interaction networks associated with predicted targets. | Elucidate the potential mechanism of action and identify multi-target effects. mdpi.com |
Once promising candidates are identified, computational biology tools like molecular docking can be used to predict their interactions with specific biological targets. alliedacademies.org For example, derivatives could be docked against the active sites of various enzymes (e.g., kinases, phosphodiesterases) to identify potential inhibitors. nih.gov Following target identification, network pharmacology approaches can be used to understand how modulating a specific target might affect broader biological pathways, providing a systems-level view of the compound's potential effects and mechanism of action. mdpi.comcsmres.co.uk This integrated computational approach provides a clear and efficient roadmap for discovering and optimizing the biological potential of novel compounds derived from this compound.
Q & A
Basic: What are the optimal synthetic routes for 1-(2-Chloro-5-hydroxyphenyl)ethanone, and how do reaction conditions influence yield?
Answer:
The synthesis of this compound can be achieved via Friedel-Crafts acylation , a method validated for structurally similar chlorinated acetophenones. For example, 1-(5-Chloro-2-methylphenyl)ethanone is synthesized using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under controlled conditions . Key parameters include:
- Temperature : Maintaining 0–5°C to minimize side reactions like over-acylation.
- Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution.
- Substituent protection : The hydroxyl group may require protection (e.g., acetylation) to prevent undesired oxidation during synthesis .
Yields typically range from 60–75%, with impurities arising from incomplete protection or competing ring substitutions.
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Answer:
A multi-technique approach is recommended:
- ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., hydroxyl protons at δ 5.5–6.5 ppm, ketone carbonyl at ~200 ppm) .
- IR Spectroscopy : Confirms the ketone group (C=O stretch at ~1680 cm⁻¹) and hydroxyl group (broad O–H stretch at 3200–3600 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 184 for [M]⁺) and fragmentation patterns validate the molecular formula .
- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for related compounds using SHELX software .
Advanced: How can computational methods like DFT predict the reactivity of this compound in substitution reactions?
Answer:
Density Functional Theory (DFT) calculates electronic properties to predict regioselectivity. For example:
- Electrophilic substitution : The hydroxyl group directs incoming electrophiles to the para position due to its electron-donating resonance effect.
- Nucleophilic attack : The ketone’s electrophilic carbonyl carbon is susceptible to nucleophiles (e.g., Grignard reagents), with activation energies modeled using the Colle-Salvetti correlation-energy formula .
DFT also simulates transition states for Cl⁻ displacement, aiding in designing catalysts for selective reactions .
Advanced: What strategies resolve contradictions in reported biological activities of chlorinated acetophenone derivatives?
Answer:
Discrepancies in bioactivity often arise from:
- Substituent positioning : For example, 1-(2-Chloro-5-methoxy-4-methylphenyl)ethanone shows varying enzyme inhibition based on steric effects .
- Experimental design : Standardize assay conditions (pH, temperature) and use controls (e.g., known inhibitors) to validate results.
- Structure-Activity Relationship (SAR) studies : Compare derivatives to isolate the hydroxyl group’s role in hydrogen bonding with target enzymes .
Meta-analyses of kinetic data (e.g., IC₅₀ values) and molecular docking can reconcile conflicting reports .
Advanced: How to design regioselective protection/deprotection strategies for hydroxyl groups during synthesis?
Answer:
- Protection : Use acetyl or silyl groups (e.g., TMSCl) to block the hydroxyl group during Friedel-Crafts acylation, preventing unwanted side reactions .
- Deprotection : Hydrolysis under mild acidic conditions (e.g., HCl in THF/water) restores the hydroxyl group without degrading the ketone .
Optimization via TLC monitoring ensures minimal byproduct formation.
Basic: What are the common side reactions during the synthesis of this compound, and how are they mitigated?
Answer:
- Over-chlorination : Occurs with excess Cl₂; controlled stoichiometry and low temperatures (≤5°C) prevent this .
- Oxidation of hydroxyl group : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during reflux .
- Polymerization : Minimized by diluting reaction mixtures and avoiding prolonged heating.
Advanced: What molecular docking techniques study the interaction between this compound and target enzymes?
Answer:
- Software : AutoDock Vina or Schrödinger Suite models ligand-enzyme binding.
- Parameters : Include the hydroxyl group’s hydrogen-bonding with catalytic residues (e.g., Ser in hydrolases) and chloro group’s hydrophobic interactions .
- Validation : Compare docking scores with experimental IC₅₀ values and mutagenesis data to refine predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
